(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate
CAS No.: 872313-42-3
Cat. No.: VC0006908
Molecular Formula: C₂₁H₂₃ClO₆
Molecular Weight: 406.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 872313-42-3 |
---|---|
Molecular Formula | C₂₁H₂₃ClO₆ |
Molecular Weight | 406.9 g/mol |
IUPAC Name | methyl (E)-2-[4-chloro-2-[[4-(2-methoxyethoxy)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate |
Standard InChI | InChI=1S/C21H23ClO6/c1-24-10-11-27-17-5-7-18(8-6-17)28-13-15-12-16(22)4-9-19(15)20(14-25-2)21(23)26-3/h4-9,12,14H,10-11,13H2,1-3H3/b20-14+ |
Standard InChI Key | VQCJAJASUCFYAI-XSFVSMFZSA-N |
Isomeric SMILES | COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)/C(=C\OC)/C(=O)OC |
SMILES | COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)C(=COC)C(=O)OC |
Canonical SMILES | COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)C(=COC)C(=O)OC |
Chemical Identity and Structural Characteristics
(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate belongs to the acrylate ester family, characterized by an α,β-unsaturated ester backbone with aryl and alkoxy substituents. Its IUPAC name reflects the following structural features:
-
A 4-chlorophenyl group at the 2-position of the central phenyl ring.
-
A (4-(2-methoxyethoxy)phenoxy)methyl substituent at the adjacent position.
-
A 3-methoxyacrylate moiety in the E-configuration, confirmed by stereochemical descriptors .
Molecular Formula and Weight
The molecular formula is C₂₂H₂₃ClO₆, derived from the summation of its constituent atoms:
-
22 carbon atoms.
-
23 hydrogen atoms.
-
1 chlorine atom.
-
6 oxygen atoms.
The theoretical molecular weight is 430.87 g/mol, calculated using atomic masses from the periodic table. Comparatively, analogs such as methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (PubChem CID: 11782200) exhibit similar molecular weights (~320.73 g/mol), highlighting the impact of substituent size on mass .
Stereochemical Configuration
The E-configuration of the acrylate double bond is critical for molecular geometry and intermolecular interactions. In analogous compounds, such as methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate (CAS: 117428-51-0), the E-isomer demonstrates distinct crystallographic packing compared to the Z-form, influencing solubility and reactivity .
Synthesis and Reaction Pathways
Key Synthetic Strategies
While no direct synthesis reports exist for this compound, established methods for structurally related acrylates suggest plausible routes:
Knoevenagel Condensation
A common approach for α,β-unsaturated esters involves the base-catalyzed condensation of aldehydes with active methylene compounds. For example:
This method has been employed for synthesizing methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, where a pyrimidine-containing aldehyde reacts with a methoxy-substituted methylene precursor .
Mitsunobu Reaction
The (4-(2-methoxyethoxy)phenoxy)methyl group could be introduced via Mitsunobu coupling, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to link phenolic derivatives to chloromethyl intermediates .
Purification and Characterization
-
Chromatography: Column chromatography with silica gel and ethyl acetate/hexane eluents is typical for isolating E-isomers .
-
Spectroscopy:
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominantly lipophilic due to aryl and alkoxy groups. Limited water solubility (<1 mg/mL) is expected, similar to methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate .
-
Stability: Susceptible to hydrolysis under acidic or basic conditions, requiring storage at low temperatures (2–8°C) in inert atmospheres .
Crystallographic Data
Although no crystal structure is reported for this compound, analogs like PubChem CID 11782200 crystallize in monoclinic systems with space group P2₁/c and Z = 4 . Hydrogen bonding between methoxy oxygen and aromatic hydrogens often stabilizes the lattice .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume